Cassaine

Übersicht

Beschreibung

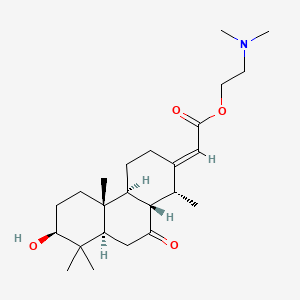

Cassaine is a tricyclic diterpenoid isolated from several plant species of the genus Erythrophleum. It has a role as a plant metabolite, a cardiotonic drug, a local anaesthetic, an antihypertensive agent, a poison and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a tricyclic diterpenoid, a tertiary amino compound, an enoate ester and an organic hydroxy compound. It derives from a hydride of a podocarpane.

Wirkmechanismus

THE ERYTHROPHLEUM ALKALOID CASSAINE-HCL AND ITS METHIODINE AND ETHIODIDE EXHIBITED A POSITIVE INOTROPIC EFFECT ON STIMULATED LEFT ATRIA OF RABBITS.

This compound, an alkaloid of Erythrophleum guineense (Leguminosae) bark, is one of the few natural compounds that has a digitalis-like action on the heart muscle.

THE STRUCTURE-CARDIOTONIC AND TOXIC ACTIVITY RELATIONSHIP OF 20 ERYTHROPHLEUM ALKALOIDS WAS STUDIED IN ISOLATED RABBIT AND GUINEA PIGS PAPILLARY MUSCLE. THE PRESENCE OF A 3-OH GROUP INCREASED CARDIOTONIC ACTIVITY WHICH WAS FURTHER ENHANCED BY ESTERIFICATION.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity Against Cancer Cells

Cassaine and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound diterpene amines exhibit potent cytotoxic activity with IC50 values ranging from 0.4 to 5.9 μM against non-small cell lung cancer cell lines, including A549 and NCI-H1975 .

Case Study: Apoptosis Induction in Leukemia Cells

A notable study highlighted the compound 3AEP (a this compound diterpenoid amide) which induced apoptosis in human leukemia HL-60 cells through the activation of caspase 3 and PARP inhibition. Molecular docking studies suggested that 3AEP binds effectively to procaspase-3 and PARP-1, showcasing its potential as a therapeutic agent for leukemia .

Anti-Angiogenic Properties

This compound has been identified as an inhibitor of tumor angiogenesis, a critical process in cancer progression. The compound 3β-acetyl-nor-erythrophlamide (3-ANE) was shown to suppress endothelial cell migration and capillary-like tube formation in human umbilical vascular endothelial cells (HUVECs) .

Traditional Medicine Applications

In traditional Chinese medicine, Erythrophleum fordii, the source of this compound, is utilized for its invigorating properties and promoting blood circulation. This historical context adds another layer to its potential applications in modern therapeutics, particularly in enhancing vascular health .

Data Summary Table

| Application Area | Compound | Cell Line/Model | Key Findings |

|---|---|---|---|

| Cytotoxic Activity | This compound Diterpene Amides | A549, NCI-H1975 | IC50: 0.4 - 5.9 μM; induces apoptosis |

| Anti-Angiogenic Effects | 3β-acetyl-nor-erythrophlamide (3-ANE) | HUVECs | Inhibits tube formation; disrupts VEGF signaling |

| Traditional Medicine | Erythrophleum fordii | Various | Used for blood circulation enhancement |

Analyse Chemischer Reaktionen

Anionic Polycyclization Approach

An alternative synthesis leverages anionic polycyclization to assemble the tricyclic framework from (+)-carvone :

-

Substrate Preparation : Functionalization of (+)-carvone fixes stereochemistry.

-

Cyclization : Reaction of a substituted 2-(methoxycarbonyl)cyclohex-2-en-1-one with 1-phenylsulfinyl-3-penten-2-one under basic conditions forms the tricycle.

-

Functionalization : Sequential transformations (e.g., hydroboration, methylation, carbonylative coupling) finalize the cassaine structure .

Table 2: Anionic Polycyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C |

| Base | LDA |

| Solvent | THF |

| Yield (Tricycle) | 65% |

Radical Scavenging Mechanisms

Computational studies reveal this compound’s antioxidant activity via formal hydrogen transfer (FHT) and radical adduct formation (RAF) pathways :

-

FHT Mechanism : Hydrogen abstraction from this compound’s C-14 methyl group by HOO- radicals (activation energy: 8.2 kcal/mol).

-

RAF Mechanism : Radical addition at the C-3 acetyl group (activation energy: 5.4 kcal/mol).

-

Preference : RAF dominates due to lower energy barriers and stabilization via H-bonding with the C-4 methoxycarbonyl group .

Table 3: Comparative Reaction Pathways for HOO- Scavenging

| Pathway | Activation Energy (kcal/mol) | Preferred Site |

|---|---|---|

| FHT | 8.2 | C-14 Methyl |

| RAF | 5.4 | C-3 Acetyl |

Cytotoxic Activity and Molecular Interactions

This compound derivatives induce apoptosis via caspase-3 activation and PARP-1 inhibition . Key interactions include:

Eigenschaften

CAS-Nummer |

468-76-8 |

|---|---|

Molekularformel |

C24H39NO4 |

Molekulargewicht |

405.6 g/mol |

IUPAC-Name |

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate |

InChI |

InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1 |

InChI-Schlüssel |

GMHWATCMBXIANN-IOJUAHGHSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

Isomerische SMILES |

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C |

Kanonische SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

Aussehen |

Solid powder |

Color/Form |

GLOSSY FLAKES FROM ETHER |

melting_point |

142.5 °C |

Key on ui other cas no. |

468-76-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

33445-03-3 (hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cassaine cassaine hydrochloride cassaine sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.